1,3-Dimethylimidazol-2-ylidene
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Overview
Description
1,3-dimethylimidazol-2-ylidene is a member of imidazol-2-ylidenes.
Scientific Research Applications
Synthesis and Characterization
- 1,3-Dimethylimidazol-2-ylidene has been synthesized and characterized in various forms. For example, this compound borane has been synthesized from N-alkyl imidazole, an alkylating agent, and sodium borohydride. This process is notable for its convenience and the ability to isolate pure products directly from water (Gardner, Kawamoto, & Curran, 2015).
Catalysis and Polymerization
- This compound has been utilized in catalysis and polymerization processes. For instance, it functions as a catalyst in the ring-opening polymerization of lactide, resulting in polymers with controlled molecular weights and narrow polydispersities (Csihony, Culkin, Sentman, Dove, Waymouth, & Hedrick, 2005).
Anticancer Properties
- The compound has shown potential in medical research, particularly in exploring anticancer properties. Studies on gold(I) and silver(I) N-heterocyclic carbene complexes, including those with this compound, have indicated efficacy in targeting lung cancer cells (Siciliano, Deblock, Hindi, Durmus, Panzner, Tessier, & Youngs, 2011).
Reactions with Other Elements
- Reactions of this compound with other elements have been studied extensively. For example, its reaction with tellurium tetraiodide results in the formation of carbene adducts, demonstrating the compound's versatility in forming various chemical structures (Kuhn, Abu-Rayyan, Piludu, & Steimann, 2005).
Radical Reductions
- It has been used in radical reductions of alkyl halides. Studies have found this compound borane useful for reducing alkyl iodides and bromides, showcasing its potential in organic synthesis (Ueng, Fensterbank, Lacôte, Malacria, & Curran, 2011).
Interaction with Hydrogen Atoms
- The interaction of this compound with hydrogen atoms has been a subject of both theoretical and experimental study, providing insights into its radical chemistry and potential applications in various chemical processes (McKenzie, Brodovitch, Percival, Ramnial, & Clyburne, 2003).
properties
Molecular Formula |
C5H8N2 |
---|---|
Molecular Weight |
96.13 g/mol |
IUPAC Name |
1,3-dimethyl-2H-imidazol-1-ium-2-ide |
InChI |
InChI=1S/C5H8N2/c1-6-3-4-7(2)5-6/h3-4H,1-2H3 |
InChI Key |
PQVRXLRYFUEHNQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C[N+](=[C-]1)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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